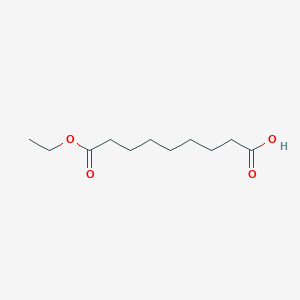
Azelaic acid monoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelaic acid monoethyl ester is a natural product found in Epichloe typhina and Phleum pratense with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Azelaic acid monoethyl ester has garnered attention for its potential therapeutic uses. Research indicates that this compound can act as a therapeutic agent for various skin conditions such as acne and rosacea due to its anti-inflammatory and antibacterial properties. It functions not only as a pro-drug that metabolizes into azelaic acid but also exhibits distinct pharmacological activities independent of this conversion .
Therapeutic Uses Include:
- Acne Treatment: Effective in reducing lesions and inflammation associated with acne.
- Rosacea Management: Helps alleviate symptoms related to rosacea.
- Antibacterial Activity: Demonstrated effectiveness against Staphylococcus aureus in vitro .
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymeric materials. Its ability to participate in polymerization reactions allows for the development of polymers with enhanced characteristics such as increased flexibility and durability. This application is particularly relevant for creating eco-friendly plasticizers and additives that can replace more toxic alternatives .
Key Benefits in Polymer Chemistry:
- Improved Solubility: The ester group enhances compatibility with non-polar solvents.
- Sustainable Materials Development: Contributes to the formulation of biodegradable materials .
Biological and Environmental Studies
Researchers are exploring the interactions of this compound within biological systems and its impact on environmental processes. Studies focus on how this compound influences degradation pathways and interacts with natural organic compounds, which is crucial for understanding its ecological footprint .
Research Areas Include:
- Degradation Processes: Investigating how azelaic acid derivatives affect the breakdown of organic materials.
- Ecotoxicology: Assessing the environmental impact of this compound as a potential pollutant or biodegradable agent .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various bacterial strains, including Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting its potential use in topical formulations aimed at treating skin infections .
Case Study 2: Polymer Synthesis
Research focused on synthesizing novel polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, demonstrating the compound's utility in advanced material applications .
Eigenschaften
Molekularformel |
C11H20O4 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
9-ethoxy-9-oxononanoic acid |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
MTRYLAXNDGUFAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCOC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















